molecular formula C19H19N3O2S B2673281 3-[2-oxo-2-(piperidin-1-yl)ethyl]-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1105206-90-3

3-[2-oxo-2-(piperidin-1-yl)ethyl]-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2673281
CAS No.: 1105206-90-3
M. Wt: 353.44
InChI Key: WCEMAEUKUVHPDC-UHFFFAOYSA-N
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Description

3-[2-oxo-2-(piperidin-1-yl)ethyl]-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the piperidine and phenyl groups contributes to its unique chemical properties and biological activities.

Scientific Research Applications

3-[2-oxo-2-(piperidin-1-yl)ethyl]-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The compound acts as a pan-inhibitor of SIRT1/2/3 with nanomolar potency . It binds in the active site of these enzymes, inhibiting their activity .

Future Directions

The compound represents a novel chemotype and is significantly more potent than currently available inhibitors . This makes it a valuable tool for sirtuin research . Further studies could focus on improving its physiochemical properties and evaluating its potential as a therapeutic agent for various disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-oxo-2-(piperidin-1-yl)ethyl]-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method includes the reaction of 3-amino-thiophene-2-carboxylate derivatives with formic acid or triethyl orthoformate, followed by cyclization to form the thieno[3,2-d]pyrimidine core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[2-oxo-2-(piperidin-1-yl)ethyl]-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the thieno[3,2-d]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-oxo-2-(piperidin-1-yl)ethyl]-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is unique due to the combination of its thieno[3,2-d]pyrimidine core, piperidine moiety, and phenyl group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

3-(2-oxo-2-piperidin-1-ylethyl)-7-phenylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c23-16(21-9-5-2-6-10-21)11-22-13-20-17-15(12-25-18(17)19(22)24)14-7-3-1-4-8-14/h1,3-4,7-8,12-13H,2,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCEMAEUKUVHPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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